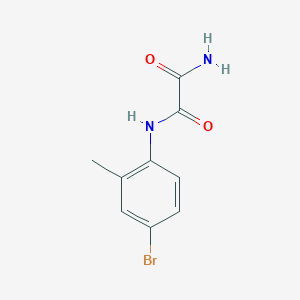![molecular formula C12H18N2O4S B4395535 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395535.png)
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide
Vue d'ensemble
Description
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide, commonly known as Ipratropium bromide, is a medication that is used to treat bronchospasm in patients with respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is an anticholinergic drug that works by relaxing the airways and improving breathing. In addition to its clinical use, Ipratropium bromide has also been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
Mécanisme D'action
Ipratropium bromide works by blocking the action of acetylcholine, a neurotransmitter that is involved in the contraction of smooth muscle in the airways. By blocking the action of acetylcholine, Ipratropium bromide relaxes the smooth muscle in the airways, leading to improved breathing and reduced airway resistance.
Biochemical and Physiological Effects:
In addition to its clinical use, Ipratropium bromide has also been studied for its biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes, which are involved in the development of respiratory diseases. Ipratropium bromide has also been shown to reduce mucus secretion in the airways, leading to improved lung function.
Avantages Et Limitations Des Expériences En Laboratoire
Ipratropium bromide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying the respiratory system. It is also relatively safe and has few side effects, making it suitable for use in animal studies. However, Ipratropium bromide has some limitations, such as its specificity for the respiratory system and its inability to cross the blood-brain barrier, which may limit its use in certain types of research.
Orientations Futures
There are several potential future directions for research involving Ipratropium bromide. One area of interest is the development of new anticholinergic drugs with improved specificity and efficacy for the treatment of respiratory diseases. Another area of interest is the use of Ipratropium bromide in combination with other drugs to improve treatment outcomes. Additionally, Ipratropium bromide may have potential applications in the treatment of other medical conditions such as rhinorrhea and urinary incontinence. Further research is needed to explore these potential applications and to better understand the mechanism of action and physiological effects of Ipratropium bromide.
Applications De Recherche Scientifique
Ipratropium bromide has been used extensively in scientific research to study the mechanism of action of anticholinergic drugs and their effects on the respiratory system. It has been shown to be effective in reducing airway resistance and improving lung function in patients with respiratory diseases. In addition, Ipratropium bromide has also been studied for its potential use in the treatment of other medical conditions such as cystic fibrosis, rhinorrhea, and urinary incontinence.
Propriétés
IUPAC Name |
2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)10-4-5-11(9(3)6-10)18-7-12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHFNDKPOXVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)

![N-1,3-benzodioxol-5-yl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395485.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395508.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395516.png)
![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4395523.png)


![5-bromo-N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4395536.png)